Ethyl imidazo[1,5-a]pyridine-1-carboxylate
Overview
Description
Ethyl imidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2. It is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, materials science, and chemical research . This compound is characterized by its unique structure, which includes an imidazo[1,5-a]pyridine core fused with a carboxylate group.
Mechanism of Action
Mode of Action
It’s known that imidazo[1,5-a]pyridine derivatives can interact with their targets through various transformations . These transformations include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives are known to be significant structural components of a large number of agrochemicals and pharmaceuticals .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,5-a]pyridine derivatives have a wide range of biological activities, including antiulcer, anticonvulsant, anti-protozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties .
Cellular Effects
Some imidazopyridine derivatives have shown cytotoxic activity, indicating that they may have effects on cell viability and proliferation .
Molecular Mechanism
It is known that imidazo[1,5-a]pyridine derivatives can undergo a variety of transformations, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
Temporal Effects in Laboratory Settings
It is known that imidazo[1,5-a]pyridine derivatives can be synthesized from readily available starting materials, suggesting that they may be stable and suitable for long-term studies .
Dosage Effects in Animal Models
It is known that imidazo[1,5-a]pyridine derivatives have a wide range of biological activities, suggesting that they may have dose-dependent effects .
Metabolic Pathways
It is known that imidazo[1,5-a]pyridine derivatives can undergo a variety of transformations, suggesting that they may be involved in complex metabolic pathways .
Transport and Distribution
It is known that imidazo[1,5-a]pyridine derivatives have a wide range of biological activities, suggesting that they may interact with various transporters and binding proteins .
Subcellular Localization
It is known that imidazo[1,5-a]pyridine derivatives have a wide range of biological activities, suggesting that they may be localized to specific compartments or organelles within the cell .
Preparation Methods
The synthesis of ethyl imidazo[1,5-a]pyridine-1-carboxylate can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with ethyl glyoxylate under acidic conditions . Another approach is the oxidative cyclization of N-alkylated 2-aminopyridines with aldehydes in the presence of oxidizing agents . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl imidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl imidazo[1,5-a]pyridine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of fluorescent probes for imaging and sensing applications.
Industry: In materials science, it is used in the fabrication of optoelectronic devices and sensors.
Comparison with Similar Compounds
Ethyl imidazo[1,5-a]pyridine-1-carboxylate can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[4,5-b]pyridine: Used in the development of kinase inhibitors.
Imidazo[1,2-b]pyridazine: Investigated for its potential as an anti-cancer agent.
The uniqueness of this compound lies in its specific structural features and versatile applications across different fields .
Biological Activity
Ethyl imidazo[1,5-a]pyridine-1-carboxylate (EIPC) is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of EIPC, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
EIPC belongs to the imidazo[1,5-a]pyridine class of compounds, characterized by a fused ring system that contributes to its biological properties. The chemical formula for EIPC is , and it is often synthesized through various methods involving cyclocondensation reactions of pyridine derivatives with carboxylic acids or their derivatives .
Mechanisms of Biological Activity
EIPC exhibits several mechanisms of action that contribute to its biological activity:
- GSK-3β Inhibition : EIPC and its derivatives have been identified as potent inhibitors of glycogen synthase kinase 3 beta (GSK-3β), an enzyme involved in various cellular processes including metabolism and cell proliferation. Studies have shown that EIPC can inhibit GSK-3β with nanomolar potency, making it a candidate for treating conditions such as Alzheimer's disease and cancer .
- Antimycobacterial Activity : Research indicates that EIPC demonstrates significant antimycobacterial properties, making it a potential candidate for tuberculosis treatment. In vitro studies revealed that EIPC derivatives showed promising activity against Mycobacterium tuberculosis .
- Anticancer Properties : The compound has shown antiproliferative effects in various cancer cell lines. For instance, certain derivatives of EIPC have been observed to inhibit the growth of human colon carcinoma cells with GI50 values in the low micromolar range .
Research Findings and Case Studies
Several studies have investigated the biological activity of EIPC and its derivatives:
-
Inhibition of GSK-3β :
Compound IC50 (nM) EIPC 50 Derivative 1 30 Derivative 2 20 - Antimycobacterial Evaluation :
- Anticancer Activity :
Properties
IUPAC Name |
ethyl imidazo[1,5-a]pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-8-5-3-4-6-12(8)7-11-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRVWFZTEPQRKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576631 | |
Record name | Ethyl imidazo[1,5-a]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119448-87-2 | |
Record name | Ethyl imidazo[1,5-a]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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